(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
Description
This compound is a propenone derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group conjugated to an α,β-unsaturated ketone scaffold. The piperidin-1-yl moiety is substituted at the 4-position with a pyridin-2-yloxy group, distinguishing it from structurally related compounds. The (E)-configuration of the propenone double bond is critical for maintaining planarity and conjugation, which may influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyridin-2-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-20(7-5-15-4-6-17-18(13-15)25-14-24-17)22-11-8-16(9-12-22)26-19-3-1-2-10-21-19/h1-7,10,13,16H,8-9,11-12,14H2/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHJHSMEZRTSFI-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperidin-4-ol reacts with 2-chloropyridine under basic conditions:
Piperidin-4-ol + 2-Chloropyridine → 4-(Pyridin-2-yloxy)piperidine
Conditions :
Mitsunobu Reaction
Alternative route using 2-hydroxypyridine and piperidin-4-ol:
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
Solvent : Tetrahydrofuran (THF), 0°C to room temperature.
Yield : 70–85%.
Preparation of 1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone
Acylation of 4-(pyridin-2-yloxy)piperidine introduces the ketone group:
4-(Pyridin-2-yloxy)piperidine + Acetyl Chloride → 1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone
Conditions :
- Base : Triethylamine (Et₃N) or pyridine.
- Solvent : Dichloromethane (DCM), 0°C to room temperature.
- Reaction Time : 2–4 hours.
Yield : 80–90%.
Claisen-Schmidt Condensation to Form the Enone
The enone bridge is established via condensation between Intermediate A and Intermediate B:
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone + Benzo[d][1,3]dioxole-5-carbaldehyde → (E)-Target Compound
Conditions :
- Catalyst : Piperidine (10 mol%) or potassium hydroxide (KOH).
- Solvent : Ethanol (EtOH) or methanol (MeOH).
- Temperature : Reflux (78–80°C), 6–12 hours.
Yield : 50–68%.
Mechanistic Insight :
The base deprotonates the ketone, forming an enolate that attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. The E-configuration dominates due to steric hindrance in the transition state.
Purification and Characterization
Chromatographic Separation
Spectroscopic Validation
- IR (KBr) : 1650–1680 cm⁻¹ (C=O stretch), 1600–1620 cm⁻¹ (C=C).
- ¹H NMR (400 MHz, CDCl₃) :
- MS (ESI) : m/z 379.4 [M+H]⁺.
Alternative Synthetic Routes
Microwave-Assisted Condensation
Conditions :
One-Pot Synthesis
Sequential acylation and condensation in a single reactor:
Steps :
- Synthesize 4-(pyridin-2-yloxy)piperidine.
- Introduce acetyl group without isolation.
- Perform Claisen-Schmidt condensation.
Yield : 45–55% (lower due to intermediate instability).
Industrial-Scale Considerations
Solvent Recycling
Waste Management
Challenges and Optimization Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may serve as a ligand in the study of receptor-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds share the benzo[d][1,3]dioxol-5-yl-propenone core but differ in substituents on the nitrogen-containing ring (piperidine/piperazine). Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Bromo-substituted analogs (e.g., CAS 478078-28-3) exhibit increased molecular weight and steric hindrance, which may reduce solubility but enhance target specificity .
Hydrogen-Bonding and Crystal Packing :
- Piperazine derivatives (e.g., CAS 346726-13-4) with aromatic substituents (phenyl or benzyl) favor π-π interactions, whereas the pyridinyloxy group in the target compound may engage in directional hydrogen bonding, as suggested by graph-set analysis in related structures .
Biological Implications :
- The methylenedioxyphenyl moiety is common in CNS-active compounds due to its resemblance to catecholamine neurotransmitters. Substituents on the N-ring modulate blood-brain barrier penetration: smaller groups (piperidine) may enhance bioavailability, while bulkier groups (benzylpiperazine) could limit diffusion .
Synthetic Accessibility :
- Piperidin-1-yl derivatives (e.g., CAS 82857-82-7) are synthetically straightforward via nucleophilic acyl substitution. In contrast, introducing pyridin-2-yloxy or bromo groups requires specialized coupling reagents or halogenation steps .
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a complex organic compound characterized by its unique structural features, including a conjugated enone system and a benzo[d][1,3]dioxole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.
Structural Features
The compound contains:
- Benzo[d][1,3]dioxole : Known for its presence in various biologically active compounds.
- Piperidine derivative : Enhances the compound's interaction with biological targets.
- Trifluoromethyl group : Increases lipophilicity, potentially enhancing biological activity.
1. Antioxidant Activity
Compounds with similar structural motifs have demonstrated antioxidant properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to inhibit lipid peroxidation, suggesting that this compound may possess similar activities.
2. Anticancer Activity
Several studies indicate that compounds containing piperidine rings exhibit anticancer properties. For example:
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 6.8 | MCF-7 |
| Compound B | 8.4 | A549 |
These findings suggest that the target compound could be evaluated for similar anticancer effects.
3. Neuropharmacological Effects
The structural components of this compound suggest potential interactions with neurotransmitter receptors. Compounds with similar structures have been shown to act as dopamine receptor agonists, indicating that this compound may also interact with dopaminergic pathways.
Case Studies and Research Findings
Research into related compounds has provided insights into the pharmacological potential of this compound:
Study on D3 Dopamine Receptor Agonists
A study focused on identifying novel D3 dopamine receptor agonists found that structurally similar compounds could selectively activate D3 receptors without affecting D2 receptors. This selectivity is crucial for developing treatments for disorders like schizophrenia and Parkinson's disease .
Anticancer Activity Investigation
Another investigation revealed that derivatives with piperidine rings exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with condensation of benzo[d][1,3]dioxol-5-yl precursors with activated carbonyl intermediates. Key steps include:
- Knoevenagel condensation to form the α,β-unsaturated ketone moiety under basic conditions (e.g., piperidine catalyst) .
- Nucleophilic substitution to introduce the 4-(pyridin-2-yloxy)piperidine group, using polar aprotic solvents like DMF and temperatures of 80–100°C .
- Optimization via HPLC monitoring (C18 columns, acetonitrile/water gradient) to track intermediates and minimize side products .
Q. How is the structural identity of this compound validated?
- Methodology : Use complementary spectroscopic and crystallographic techniques:
- X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles (e.g., synchrotron radiation for high-resolution data) .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify proton coupling patterns and aromatic substitution .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., ESI+ mode, <2 ppm mass error) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Prioritize in vitro assays to assess bioactivity:
- Anticonvulsant activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, comparing latency to seizure onset .
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates and IC₅₀ calculations .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodology :
- Shake-flask method in PBS (pH 7.4) or DMSO for solubility quantification via UV-Vis spectroscopy (λ = 260–300 nm) .
- Forced degradation studies (acid/base hydrolysis, thermal stress) monitored by TLC or LC-MS to identify labile functional groups (e.g., ester or enone bonds) .
Q. What are the recommended protocols for acute toxicity evaluation?
- Methodology :
- OECD Guideline 423 : Dose escalation in rodents (5–2000 mg/kg) with 14-day observation for mortality, neurobehavioral changes, and histopathology .
- In vitro cytotoxicity via MTT assay in HepG2 or HEK293 cells to estimate LD₅₀ thresholds .
Advanced Research Questions
Q. How can DFT calculations elucidate electronic properties and reactivity?
- Methodology :
- Perform B3LYP/6-311+G(d,p) calculations to map HOMO/LUMO energies, identifying nucleophilic/electrophilic sites .
- Compare experimental UV-Vis spectra with TD-DFT simulations to validate charge-transfer transitions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Meta-analysis of dose-response curves across studies, adjusting for assay variability (e.g., cell line differences) .
- Proteomics profiling (e.g., SILAC) to identify off-target interactions that may explain divergent results .
Q. How can structure-activity relationships (SAR) be explored for this scaffold?
- Methodology :
- Synthesize analogs with modifications to the piperidine-oxy pyridine or benzodioxole moieties .
- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to predicted targets (e.g., GABA receptors) .
Q. What advanced techniques optimize synthetic yield and purity?
- Methodology :
- Flow chemistry for precise control of reaction parameters (residence time, temperature) during condensation steps .
- Chiral chromatography (e.g., Chiralpak AD-H) to separate enantiomers if racemization occurs .
Q. How does polymorphism affect physicochemical properties?
- Methodology :
- Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile) and characterize via DSC/TGA for thermal stability .
- Compare dissolution rates using intrinsic dissolution testing (USP Apparatus 1) .
Q. What metabolomic approaches identify primary metabolites?
- Methodology :
- In vitro hepatic microsomal assays (human/rat) with LC-QTOF-MS analysis to detect phase I/II metabolites .
- Stable isotope labeling (e.g., ¹³C) to trace metabolic pathways .
Q. Which advanced analytical methods validate batch-to-batch consistency?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
